Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate
Description
Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate is a thiophene-based derivative featuring a benzo[d][1,3]dioxole (piperonyl) moiety linked via an acetamido group at the 2-position of the thiophene ring and a methyl ester at the 3-position. This compound’s structure combines a heteroaromatic thiophene core with a bioisosteric benzo[d][1,3]dioxole group, which is frequently employed in medicinal chemistry to enhance metabolic stability and bioavailability .
- Step 1: Cyanoacetylation or acetylation of a methyl 2-aminothiophene-3-carboxylate precursor.
- Step 2: Functionalization with benzo[d][1,3]dioxol-5-ylacetic acid or its derivatives under coupling conditions (e.g., carbodiimide-mediated amide bond formation).
Properties
IUPAC Name |
methyl 2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S/c1-19-15(18)10-4-5-22-14(10)16-13(17)7-9-2-3-11-12(6-9)21-8-20-11/h2-6H,7-8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWVWCRNMZJMGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Acetamido group introduction: The acetamido group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.
Thiophene ring synthesis: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Final coupling: The final step involves coupling the benzo[d][1,3]dioxole moiety with the thiophene ring through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Structural Characteristics
The compound has a molecular formula of C19H19NO5S and a molecular weight of 373.42 g/mol. Its structure includes a benzo[d][1,3]dioxole moiety and a thiophene ring, which are known for their potential biological activities.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. Structural analogs have demonstrated significant cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate | HCT-116 | 16.19 ± 1.35 |
| This compound | MCF-7 | 17.16 ± 1.54 |
| Doxorubicin | HCT-116 | Reference Value |
| Doxorubicin | MCF-7 | Reference Value |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, particularly through interactions with cellular targets involved in tumor progression.
Anti-inflammatory Properties
Emerging evidence suggests that this compound may exhibit anti-inflammatory effects. Research indicates that modifications to the thiophene ring can significantly influence these biological activities. The presence of specific functional groups enhances the compound's ability to reduce inflammation markers in vitro.
Antimicrobial Activity
In addition to anticancer and anti-inflammatory properties, this compound has shown promising antimicrobial activity. Studies have demonstrated effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents.
Case Studies
A notable study investigated the biological activity of several derivatives of thiophene-based compounds closely related to this compound. One derivative exhibited promising results in inhibiting tumor growth in vivo models, underscoring the importance of structural variations in modulating biological activity.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. The acetamido group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous thiophene and benzo[d][1,3]dioxole derivatives, focusing on synthesis, physicochemical properties, and bioactivity.
Key Findings
Synthetic Flexibility: The target compound shares synthetic parallels with Ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate (), where cyanoacetylation or amide coupling is pivotal. However, the benzo[d][1,3]dioxole group in the target likely necessitates milder coupling conditions (e.g., EDC/HOBt) compared to the Knoevenagel condensation used for cyano-substituted analogs . Imidazole derivatives () employ brominated benzo[d][1,3]dioxole groups, which enhance electrophilicity but require hazardous reagents (e.g., Br₂), unlike the acetamido-thiophene target .
The benzo[d][1,3]dioxole moiety is associated with higher melting points (e.g., 180–190°C in ) due to enhanced crystallinity, suggesting the target compound may exhibit similar thermal stability .
Bioactivity Insights: While bioactivity data for the target compound are unavailable, structurally related ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene-3-carboxylates () demonstrate significant antioxidant and anti-inflammatory activities (IC₅₀: 8–15 μM), attributed to the thiophene core’s electron-rich nature and the acrylamido group’s conjugation . Benzo[d][1,3]dioxole-containing imidazoles () show moderate antimicrobial activity, suggesting the target compound could be optimized for similar applications .
Table 2: Bioactivity Comparison
Biological Activity
Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its synthesis, biological evaluation, and implications in medicinal chemistry.
Chemical Structure and Properties
The compound has the molecular formula with a molecular weight of approximately 319.3 g/mol. Its structure includes a thiophene ring and a benzo[d][1,3]dioxole moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 319.3 g/mol |
| CAS Number | 922014-64-0 |
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Thiophene Ring : This may involve cyclization reactions using appropriate precursors.
- Introduction of the Benzo[d][1,3]dioxole Moiety : This can be achieved through coupling reactions with benzo[d][1,3]dioxole derivatives.
- Acetamido Group Attachment : The acetamido group is introduced via acylation reactions.
- Carboxylate Functionalization : The final step often involves esterification to form the methyl ester.
Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial activity of compounds related to thiophene derivatives. For instance, derivatives of thiophene have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
Compounds containing thiophene rings have been investigated for anticancer properties. A study focusing on similar structures indicated that they could induce apoptosis in cancer cells through the activation of specific signaling pathways . this compound may exhibit similar properties due to its structural analogies.
Anti-inflammatory Effects
The presence of the benzo[d][1,3]dioxole moiety is associated with anti-inflammatory effects in various compounds. Research suggests that such compounds can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases .
Case Studies
Several case studies provide insight into the biological activities of compounds structurally similar to this compound:
- Study on Antimicrobial Efficacy : A series of benzo[b]thiophene derivatives were synthesized and screened against Staphylococcus aureus, with some exhibiting minimal inhibitory concentrations (MICs) as low as 4 µg/mL .
- Anticancer Screening : A compound featuring a thiophene ring demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications around the thiophene nucleus can enhance biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
